molecular formula C8H16O B1144125 Cis,trans,trans-3,5-dimethylcyclohexanol CAS No. 17373-17-0

Cis,trans,trans-3,5-dimethylcyclohexanol

Cat. No.: B1144125
CAS No.: 17373-17-0
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Conventions for Cyclohexanol Derivatives

The systematic naming of cis,trans,trans-3,5-dimethylcyclohexanol follows IUPAC guidelines for substituted cyclohexanes. The parent structure is cyclohexanol, a six-membered carbocyclic ring with a hydroxyl group at position 1. The substituents—two methyl groups at positions 3 and 5—are designated using numerical locants to indicate their positions relative to the hydroxyl group. The stereochemical descriptors "cis" and "trans" specify the spatial relationships between substituents:

  • Cis : The hydroxyl group at C1 and the methyl group at C3 occupy the same face of the ring.
  • Trans : The hydroxyl group at C1 and the methyl group at C5, as well as the two methyl groups at C3 and C5, occupy opposite faces.

This results in the full IUPAC name (1R,3R,5S)-3,5-dimethylcyclohexan-1-ol , reflecting the relative configurations. For comparison, Table 1 summarizes naming conventions for related isomers.

Table 1: IUPAC Names of 3,5-Dimethylcyclohexanol Isomers

Isomer Configuration IUPAC Name
Cis,cis Methyl groups cis (1S,3R,5R)-3,5-dimethylcyclohexanol
Trans,trans Methyl groups trans (1R,3S,5R)-3,5-dimethylcyclohexanol
Cis,trans,trans Mixed stereochemistry (1R,3R,5S)-3,5-dimethylcyclohexanol

The numbering prioritizes the hydroxyl group at C1, with subsequent substituents assigned the lowest possible locants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17373-17-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3R,5S)-3,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8?

InChI Key

WIYNOPYNRFPWNB-DHBOJHSNSA-N

SMILES

CC1CC(CC(C1)O)C

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)O)C

Canonical SMILES

CC1CC(CC(C1)O)C

Synonyms

CIS,TRANS,TRANS-3,5-DIMETHYLCYCLOHEXANOL

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrogenation

The most widely reported method involves hydrogenating 3,5-dimethylcyclohexanone using palladium on carbon (Pd/C) under mild conditions. VulcanChem documents this approach with atmospheric hydrogen pressure and room temperature, achieving complete conversion within 6 hours. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by syn-addition to the ketone’s carbonyl group.

Steric effects from the 3,5-dimethyl substituents direct hydrogenation to produce the cis,trans,trans isomer as the major product. Kinetic studies indicate a turnover frequency (TOF) of 28 h⁻¹ for Pd/C, with selectivity influenced by solvent polarity. Polar aprotic solvents like tetrahydrofuran enhance selectivity to 78% compared to 65% in nonpolar hexane.

Alternative Metal Catalysts

Comparative data from the ACS study reveals cobalt(dpm)₂ and manganese(dpm)₃ catalysts enable radical-based hydrogenation with improved stereocontrol. Using phenylsilane as a hydrogen donor and tert-butyl hydroperoxide (TBHP) as an initiator, cobalt systems achieve 86:14 selectivity for the equatorial methyl configuration (Table 1).

Table 1: Catalyst Performance in Alkene Hydrogenation

CatalystYield (%)Selectivity (11:12)
RhCl(PPh₃)₃10032:68
PtO₂10021:79
Co(dpm)₂6986:14
Mn(dpm)₃8684:16

Cobalt’s superiority arises from its ability to stabilize tertiary carbon radicals, favoring equatorial methyl group formation through pyramidalized transition states.

Multi-Step Synthesis from Acetaldehyde and Ethyl Acetoacetate

Knoevenagel Condensation and Decarboxylation

A patent by CN111484393A outlines a five-step route starting with acetaldehyde and ethyl acetoacetate. The initial Knoevenagel condensation forms 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one (VI) using piperidine as a base. Yields exceed 90% under refluxing ethanol conditions.

Subsequent hydrolysis with 6M HCl removes the ethoxycarbonyl group, yielding 3,5-dimethyl-2-cyclohexen-1-one (V). Decarboxylation at 120°C in toluene completes the formation of the α,β-unsaturated ketone intermediate.

Hydrogenation and Reduction Steps

The unsaturated ketone undergoes hydrogenation over Raney nickel at 50 psi H₂ to produce 3,5-dimethylcyclohexanone (IV). This step achieves 95% conversion but requires careful temperature control to prevent over-reduction.

Final reduction to the alcohol employs tert-butylamine borane in dichloromethane at 0°C, yielding this compound with a 3.7:1 diastereomer ratio. The bulky borane reagent preferentially attacks the ketone’s less hindered face, dictating the stereochemical outcome.

Stereoselective Reduction Strategies

Dissolving Metal Reductions

The ACS study highlights dissolving metal reductions (e.g., lithium in ethylenediamine) as highly stereoselective, achieving 95:5 selectivity for equatorial methyl groups. This method proceeds via single-electron transfer mechanisms, forming radical intermediates that adopt chair conformations minimizing 1,3-diaxial interactions.

Industrial-Scale Production Considerations

Catalyst Recycling and Cost

Pd/C demonstrates excellent recyclability, maintaining >90% activity over five cycles when washed with acetic acid. In contrast, cobalt catalysts degrade rapidly, limiting their industrial viability despite superior selectivity.

Environmental Impact

The multi-step route generates significant waste (E-factor = 8.2), primarily from decarboxylation and solvent use. Catalytic hydrogenation offers a greener alternative with an E-factor of 2.1, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Cis,trans,trans-3,5-dimethylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-dimethylcyclohexanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form 3,5-dimethylcyclohexane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, forming 3,5-dimethylcyclohexyl chloride or bromide, respectively.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 3,5-dimethylcyclohexanone.

    Reduction: 3,5-dimethylcyclohexane.

    Substitution: 3,5-dimethylcyclohexyl chloride, 3,5-dimethylcyclohexyl bromide.

Scientific Research Applications

Chemical Properties and Structure

Cis,trans,trans-3,5-dimethylcyclohexanol has the molecular formula C8H16OC_8H_{16}O and a molecular weight of 128.21 g/mol. The compound features a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and a hydroxyl group. Its stereochemical configuration contributes to its reactivity and interactions in chemical and biological systems.

Chemistry

  • Chiral Building Block : This compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its stereochemical properties allow for the study of stereoselective reactions and conformational analysis.
  • Synthesis of Fine Chemicals : It serves as an intermediate in the production of various fine chemicals, including pharmaceuticals and agrochemicals.

Biology

  • Enzyme Interaction : Research has shown that this compound can modulate enzyme activity through interactions with active sites via hydrogen bonding and hydrophobic interactions.
  • Metabolic Pathways : It is used to explore metabolic pathways involving cyclohexanol derivatives, contributing to a better understanding of biological processes.

Medicine

  • Pharmaceutical Intermediate : The compound is being investigated as an intermediate in synthesizing pharmaceuticals that require specific stereochemistry. Its derivatives have shown potential therapeutic effects in various medical conditions.

Industry

  • Fragrance and Flavoring : Due to its unique structural properties, this compound is employed in producing fragrances and flavoring agents.
  • Polymer Production : It acts as a solvent and intermediate in manufacturing polymers and resins.

Antimicrobial Properties

A study investigated the compound's efficacy against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential as a natural preservative.

Stereoselectivity in Biological Systems

Research involving the fungus Glomerella cingulata demonstrated that it could selectively reduce 3,5-dimethylcyclohexanone to produce different isomers of this compound. This highlights the compound's relevance in biocatalysis and the importance of stereochemistry in biological interactions.

Mechanism of Action

The mechanism by which cis,trans,trans-3,5-dimethylcyclohexanol exerts its effects depends on the specific context of its application. In chemical reactions, its reactivity is influenced by the steric and electronic properties of the hydroxyl and methyl groups. In biological systems, it may interact with enzymes or receptors, affecting their function through hydrogen bonding, hydrophobic interactions, and steric effects.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

trans,trans-3,5-Dimethylcyclohexanol
  • Structure : Shares the same molecular formula (C₈H₁₆O) but differs in stereochemistry, with both methyl groups in trans configurations relative to the hydroxyl group.
  • Properties: Predominates in isomeric mixtures of 3,5-dimethylcyclohexanol. Dehydration over p-toluenesulfonic acid yields α-cis-3,5-dimethylcyclohexene, highlighting its role in alkene synthesis .
trans-3,3,5-Trimethylcyclohexanol
  • Structure : Additional methyl group at position 3 (C₉H₁₈O).
  • Reactivity : Exhibits 35-fold higher reactivity in chromic acid oxidation compared to its cis isomer due to favorable transition-state geometry .
  • Applications : Used to study steric effects in oxidation mechanisms .
(1-Methoxy-3,5-dimethylcyclohexyl)methanol
  • Structure : Methoxy group at position 1 and hydroxymethyl group on the cyclohexane ring (C₁₀H₂₀O₂).
  • Biological Activity : Enhanced interactions with enzymes and receptors due to electronic effects from the methoxy group, making it relevant in medicinal chemistry .
cis-Cyclohexa-3,5-diene-1,2-diol
  • Structure : Contains conjugated diene and cis-diol groups (C₆H₈O₂).
  • Reactivity : Cis stereochemistry increases electrophilicity, enabling unique interactions in catalytic and biological systems .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Stereochemistry Applications References
cis,trans,trans-3,5-Dimethylcyclohexanol C₈H₁₆O 3-CH₃, 5-CH₃, 1-OH Cis,trans,trans Synthetic intermediates
trans,trans-3,5-Dimethylcyclohexanol C₈H₁₆O 3-CH₃, 5-CH₃, 1-OH Trans,trans Alkene synthesis
trans-3,3,5-Trimethylcyclohexanol C₉H₁₈O 3,3,5-CH₃, 1-OH Trans Oxidation studies
(1-Methoxy-3,5-dimethylcyclohexyl)methanol C₁₀H₂₀O₂ 1-OCH₃, 3,5-CH₃, CH₂OH Variable Drug development
cis-Cyclohexa-3,5-diene-1,2-diol C₆H₈O₂ 1,2-OH, 3,5-diene Cis Enzyme interactions

Biological Activity

Cis,trans,trans-3,5-dimethylcyclohexanol is a cyclohexanol derivative that has garnered attention due to its unique stereochemistry and potential biological activities. This article explores its biological activity, chemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with two methyl groups at the 3 and 5 positions and a hydroxyl group. Its molecular formula is C8H16OC_8H_{16}O, and it exhibits distinct physical properties influenced by its stereochemistry.

Enzyme Interaction

Research indicates that this compound may interact with various enzymes, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme function and cellular processes.

Table 1: Potential Biological Activities of this compound

Activity TypeDescription
Enzyme ModulationMay alter enzyme kinetics through interaction with active sites.
Antimicrobial EffectsPreliminary studies suggest potential antimicrobial properties.
Metabolic PathwaysUsed in studies to understand metabolic pathways of cyclohexanol derivatives.

Case Studies

  • Antimicrobial Properties : A study investigated the compound's efficacy against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential as a natural preservative.
  • Stereoselectivity in Biological Systems : Research involving the fungus Glomerella cingulata demonstrated that it could selectively reduce 3,5-dimethylcyclohexanone to produce different isomers of this compound. This highlights the compound's relevance in biocatalysis and the importance of stereochemistry in biological interactions.

The mechanisms by which this compound exerts its biological effects include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzyme active sites or cellular receptors.
  • Hydrophobic Interactions : The compound's hydrophobic regions may facilitate interactions with lipid membranes or hydrophobic pockets within proteins.
  • Metabolic Transformation : The compound can undergo oxidation to form 3,5-dimethylcyclohexanone or reduction to yield 3,5-dimethylcyclohexane .

Applications in Research and Industry

This compound serves multiple roles across different sectors:

  • Chemical Synthesis : It acts as a chiral building block in organic synthesis and pharmaceuticals.
  • Biological Research : Used to study metabolic pathways and enzyme functions related to cyclohexanol derivatives.
  • Fragrance and Flavor Industry : Its unique structural properties make it valuable for producing fine chemicals and flavoring agents.

Comparison with Related Compounds

To better understand the biological significance of this compound, comparisons with similar compounds can be made:

CompoundKey DifferencesBiological Relevance
Cis,cis-3,5-dimethylcyclohexanolDifferent spatial arrangement affects propertiesVaries in reactivity and biological activity
Trans,trans-3,5-dimethylcyclohexanolExhibits distinct reactivity due to stereochemistryPotentially different interactions with biological targets
3,5-DimethylcyclohexanoneKetone form that can be interconverted with the alcoholDifferent metabolic pathways and effects on enzymes

Q & A

Q. What are the key considerations for synthesizing cis,trans,trans-3,5-dimethylcyclohexanol with high stereochemical purity?

  • Methodological Answer : To achieve high stereochemical purity, employ stereoselective catalytic hydrogenation of the corresponding ketone precursor (e.g., 3,5-dimethylcyclohexanone) using chiral catalysts like Ru-BINAP complexes. Monitor reaction progress via gas chromatography (GC) with chiral columns to verify enantiomeric excess. Post-synthesis, confirm purity using 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy, focusing on coupling constants and splitting patterns to distinguish axial vs. equatorial substituents .

Q. How can researchers differentiate between this compound and its stereoisomers experimentally?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:
  • GC-MS : Compare retention times and fragmentation patterns, leveraging differences in molecular polarity due to stereochemistry.
  • IR Spectroscopy : Identify hydroxyl group stretching frequencies (~3200–3600 cm1^{-1}) and analyze shifts caused by intramolecular hydrogen bonding, which vary with substituent orientation .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, particularly for solid-phase samples .

Q. What safety protocols are critical when handling cis,trans,trans-3,5-dimethylcyclohexanol in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers under inert gas (e.g., N2_2) to prevent oxidation.
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for compound-specific first aid (e.g., avoid inducing vomiting if ingested) .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., melting points) for this compound be resolved across studies?

  • Methodological Answer : Discrepancies in melting points (e.g., 355.9 K vs. 354.2 K in NIST data ) often arise from impurities or polymorphic forms. To resolve this:
  • Purification : Recrystallize the compound using solvents like hexane/ethyl acetate mixtures, and verify purity via HPLC.
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled heating rates (e.g., 5°C/min) to identify polymorphs or hydrate formation.
  • Cross-Validate : Compare results with high-purity reference standards from accredited providers (e.g., NIST-traceable materials) .

Q. What advanced techniques are suitable for analyzing the conformational dynamics of cis,trans,trans-3,5-dimethylcyclohexanol in solution?

  • Methodological Answer :
  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity between protons on adjacent carbons to map chair vs. boat conformations.
  • Dynamic NMR (DNMR) : Observe coalescence of signals at variable temperatures to estimate ring-flipping energy barriers.
  • Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-31G* level to predict stable conformers and compare with experimental data .

Q. How can researchers address contradictions in reaction kinetics data during the oxidation of this compound?

  • Methodological Answer : Conflicting kinetic results (e.g., rate constants) may stem from solvent effects or catalyst deactivation. Mitigate this by:
  • Controlled Solvent Systems : Use aprotic solvents (e.g., DMSO) to minimize hydrogen bonding interference.
  • In Situ Monitoring: Employ stopped-flow UV-Vis spectroscopy to track intermediate formation in real time.
  • Isolation of Byproducts : Identify side products (e.g., ketones or epoxides) via LC-MS to refine mechanistic models .

Data-Driven Research Considerations

Q. What statistical approaches are recommended for validating quantitative structure-activity relationship (QSAR) models involving cis,trans,trans-3,5-dimethylcyclohexanol derivatives?

  • Methodological Answer :
  • Multivariate Regression : Apply partial least squares (PLS) regression to correlate steric/electronic parameters (e.g., Hammett constants) with biological activity.
  • Cross-Validation : Use k-fold cross-validation to assess model robustness.
  • Error Analysis : Report confidence intervals for predicted IC50_{50} values to account for experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.